molecular formula C19H23N5OS B15168894 Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B15168894
M. Wt: 369.5 g/mol
InChI Key: JBYPNWVCHPAXEG-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazinoindole core, which is a fused heterocyclic system, and is substituted with cyclohexyl, methyl, and thioacetamide groups. Its molecular formula is C21H28N6OS, and it is recognized for its potential biological and chemical properties.

Preparation Methods

The synthesis of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, typically starting with the preparation of the triazinoindole core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to Acetamide, N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- include other triazinoindole derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-23(13-8-4-3-5-9-13)16(25)12-26-19-20-18-17(21-22-19)14-10-6-7-11-15(14)24(18)2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3

InChI Key

JBYPNWVCHPAXEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(C)C4CCCCC4

Origin of Product

United States

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